Product packaging for Altrenogest 19,19,20,21,21-d5(Cat. No.:)

Altrenogest 19,19,20,21,21-d5

Cat. No.: B1155949
M. Wt: 315.46
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Labeling in Pharmaceutical and Environmental Research

Stable isotope labeling, the substitution of an atom in a molecule with its heavier, non-radioactive isotope, is a powerful technique with broad applications. In pharmaceutical research, isotopically labeled compounds, particularly those containing deuterium (B1214612) (a stable isotope of hydrogen), are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs. mdpi.com The use of deuterated standards allows for precise quantification of a drug and its metabolites in biological matrices, a critical step in pharmacokinetic and toxicological studies. nih.gov This precision is achieved through techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), where the labeled compound serves as an ideal internal standard, exhibiting similar chemical and physical properties to the analyte of interest but with a distinct mass. uky.edu

In the realm of environmental science, stable isotope labeling is equally vital for monitoring the fate and impact of contaminants. royalsocietypublishing.org Synthetic steroids, such as those used in veterinary medicine, can enter the environment and act as endocrine disruptors. ifoodmm.cn Isotope dilution mass spectrometry, which utilizes isotopically labeled standards, enables the accurate and sensitive detection of these compounds in complex environmental samples like water and soil, even at very low concentrations. researchgate.net This allows for robust environmental risk assessments and the development of strategies to mitigate potential ecological harm. royalsocietypublishing.org

Rationale for Deuteration of Altrenogest (B1664803) in Scientific Investigations

Altrenogest, a synthetic progestin, is widely used in veterinary medicine. researchgate.net Its potential to enter the food chain and the environment necessitates the development of highly accurate analytical methods for its detection and quantification. nih.gov The deuteration of altrenogest to create Altrenogest 19,19,20,21,21-d5 serves a primary and critical purpose: to act as an internal standard in isotope dilution mass spectrometry. vliz.be

The five deuterium atoms on the C19, C20, and C21 positions of the altrenogest molecule give it a molecular weight of 315.46 g/mol , which is distinct from the unlabeled compound (310.43 g/mol ). researchgate.netveterinaryworld.org This mass difference allows for its clear differentiation in a mass spectrometer, while its nearly identical chemical behavior to the native altrenogest ensures that it experiences similar extraction efficiencies and ionization effects during analysis. uky.edu This minimizes analytical variability and significantly improves the accuracy and precision of quantitative measurements of altrenogest residues in various matrices, including animal tissues and environmental samples. ifoodmm.com

Overview of Research Trajectories for this compound

Research involving this compound is primarily centered on its application in analytical chemistry for monitoring and safety assessment. Key research trajectories include:

Veterinary Drug Residue Analysis: A significant area of research focuses on the development and validation of analytical methods to detect and quantify altrenogest residues in edible tissues of food-producing animals, such as swine. ifoodmm.cnfao.org These studies are crucial for ensuring food safety and compliance with regulatory limits. The use of deuterated altrenogest as an internal standard is fundamental to the robustness and reliability of these methods. nih.gov

Metabolism Studies: Understanding the metabolic fate of altrenogest in target animals is another important research avenue. Studies in horses have shown that altrenogest is metabolized primarily through conjugation with glucuronic acid and sulfate (B86663). nih.govresearchgate.net While not always explicitly stating the use of the d5 variant, such metabolic profiling studies often rely on deuterated standards to accurately track and quantify the parent compound and its metabolites in biological samples like urine and plasma. mdpi.comresearchgate.net

Environmental Monitoring: The potential for altrenogest to be released into the environment through animal waste has prompted research into its environmental fate and persistence. Isotope dilution methods, which would employ a standard like this compound, are essential for the sensitive detection of altrenogest in environmental compartments, contributing to a comprehensive understanding of its ecological risk. royalsocietypublishing.orgresearchgate.net

Detailed Research Findings

The application of this compound, or a similar deuterated internal standard, is exemplified in the validation of analytical methods for residue analysis. A study focused on determining altrenogest residues in porcine edible tissues (muscle, liver, and fat) using LC-MS/MS reported the following performance characteristics:

Validation Parameters for the Determination of Altrenogest Residue in Porcine Tissues ifoodmm.cnfao.org
ParameterValue
Linearity (R²)>0.99
Limit of Detection (LOD)0.5 µg/kg
Limit of Quantification (LOQ)1.0 µg/kg
Average Recoveries60.9% - 89.8%
Intra-day Coefficient of Variation0.8% - 7.1%
Inter-day Coefficient of Variation2.5% - 11.6%

These results demonstrate a robust and reliable method suitable for the qualitative and quantitative analysis of altrenogest residues, a level of accuracy heavily reliant on the use of a suitable internal standard like its deuterated analogue. ifoodmm.cnfao.org

Furthermore, metabolomic studies in horses have utilized high-resolution mass spectrometry to investigate the broader physiological effects of altrenogest administration. One such study identified five sulfated endogenous steroids as potential biomarkers to differentiate between oral and intramuscular administration routes. mdpi.comresearchgate.net The precision required for such metabolomic profiling underscores the importance of stable isotope-labeled internal standards in minimizing analytical variance and enabling the detection of subtle metabolic changes. mdpi.comresearchgate.net

Properties

Molecular Formula

C₂₁H₂₁D₅O₂

Molecular Weight

315.46

Synonyms

(17β)-17-Hydroxy-17-(2-propen-1-yl)estra-4,9,11-trien-3-one-d5;  (17β)-17-Hydroxy-17-(2-propenyl)estra-4,9,11-trien-3-one-d5;  17α-Allyl-17-hydroxyestra-4,9,11-trien-3-one-d5;  A 35957-d5;  Allyltrenbolone-d5;  DRC 6246-d5;  R 2267-d5;  RU 2267-d5;  Regumate

Origin of Product

United States

Synthesis and Isotopic Labeling Methodologies for Altrenogest 19,19,20,21,21 D5

Chemical Synthesis Pathways for Altrenogest (B1664803) Precursors

The synthesis of Altrenogest and its isotopically labeled analogues commences with the construction of a suitable steroidal backbone. A crucial precursor for this synthesis is estra-4,9-diene-3,17-dione. One documented synthetic route to this intermediate begins with a δ-lactone, which undergoes a Grignard reaction followed by oxidation with Jones reagent to yield a diketone precursor. This precursor is then subjected to a domino cyclization reaction, facilitated by piperidinium acetate, to form estra-4,9-diene-3,17-dione.

Another key precursor is methyldienedione. A common synthetic approach involves the protection of the ketone group at the C-3 position of methyldienedione by reacting it with ethanediol or methanol in the presence of an acidic catalyst. This protected intermediate is then ready for the introduction of the allyl group at the C-17 position.

Deuterium (B1214612) Incorporation Strategies at 19, 20, and 21 Positions

The defining feature of Altrenogest 19,19,20,21,21-d5 is the pentadeuterated allyl group at the C-17 position. The introduction of this group is typically achieved through a Grignard reaction, utilizing a deuterated allyl Grignard reagent.

The synthesis of the required d5-allyl Grignard reagent, such as allyl-d5-magnesium bromide, is a critical step. This is generally prepared by reacting a deuterated allyl halide, like allyl-d5-bromide, with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). The preparation of allyl-d5-bromide itself can be accomplished through various deuteration strategies of precursor molecules. One potential route involves the deuteration of a terminal alkyne, followed by conversion to the corresponding deuterated allyl bromide.

The subsequent reaction involves the nucleophilic addition of the allyl-d5-magnesium bromide to the C-17 ketone of the steroidal precursor, such as the protected estra-4,9-diene-3,17-dione. This reaction forms a tertiary alcohol, introducing the d5-allyl group at the 17α-position. The final step in the synthesis of Altrenogest involves the deprotection of the C-3 ketone and a double bond rearrangement to yield the final conjugated triene system.

Stereoselective Deuteration Techniques

Achieving stereoselectivity in the deuteration of the allyl group is a nuanced aspect of the synthesis. While the Grignard addition to the 17-keto group of the steroid precursor generally proceeds with a high degree of stereoselectivity, favoring the attack from the less hindered α-face to yield the 17α-allyl-17β-hydroxy configuration, the stereochemistry within the d5-allyl group itself can be influenced by the deuteration method of its precursor.

For instance, the reduction of a deuterated terminal alkyne to a deuterated alkene can be controlled to produce either the (E)- or (Z)-isomer depending on the choice of catalyst and reaction conditions. However, for a fully saturated deuterated alkyl chain within the allyl group, as in pentadeuteration, the stereochemistry is less of a concern. The use of chiral catalysts in deuteration reactions, such as chiral phase-transfer organocatalysts or transition metal complexes with chiral ligands, can offer a high degree of stereocontrol when creating chiral centers during the deuteration process. While not directly applied to the synthesis of Altrenogest-d5 in the reviewed literature, these advanced techniques represent a potential avenue for controlling the stereochemistry of deuterated organic molecules.

Isotopic Purity and Enrichment Assessment Methods

The determination of isotopic purity and enrichment is paramount to validate the successful synthesis of this compound. Two primary analytical techniques are employed for this purpose: mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution of a molecule. By comparing the mass spectrum of the deuterated compound to that of its non-deuterated analogue, the degree of deuterium incorporation can be accurately quantified. The mass shift of +5 amu (atomic mass units) for the molecular ion peak confirms the presence of five deuterium atoms. The relative intensities of the isotopic peaks (M, M+1, M+2, etc.) are analyzed to calculate the percentage of isotopic enrichment.

Nuclear Magnetic Resonance Spectroscopy: Both ¹H NMR and ²H NMR are invaluable for assessing isotopic purity and confirming the location of the deuterium labels. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons of the allyl group (at positions 19, 20, and 21) will be significantly diminished or absent, confirming successful deuteration at these sites. Conversely, the ²H NMR spectrum will show signals corresponding to the deuterium atoms at these positions, providing direct evidence of their incorporation. The integration of these signals can be used to quantify the level of deuteration at each specific position.

Optimization of Deuteration Yield and Efficiency

Optimizing the yield and efficiency of the deuteration process is crucial for the practical synthesis of this compound. Several factors can be manipulated to improve the outcome of the key reaction steps.

For the preparation of the d5-allyl Grignard reagent, ensuring strictly anhydrous conditions is critical, as Grignard reagents are highly reactive towards water. The quality of the magnesium metal and the purity of the deuterated allyl halide also play a significant role. The reaction temperature should be carefully controlled to minimize side reactions, such as Wurtz coupling.

In the Grignard addition step to the steroidal ketone, the choice of solvent can influence the reaction rate and yield. The stoichiometry of the Grignard reagent is also a key parameter to optimize; an excess of the deuterated Grignard reagent is often used to drive the reaction to completion. The reaction temperature is another critical factor, with lower temperatures often favoring higher selectivity and minimizing side product formation. Post-reaction workup procedures must also be carefully designed to maximize the isolation of the desired product.

ParameterOptimization Strategy
Grignard Reagent Formation
Reactant PurityUse high-purity magnesium and deuterated allyl halide.
Reaction ConditionsMaintain strictly anhydrous conditions and control temperature.
Grignard Addition to Ketone
StoichiometryUse an excess of the deuterated Grignard reagent.
SolventSelect an appropriate anhydrous ether solvent (e.g., THF).
TemperatureOptimize reaction temperature to balance rate and selectivity.
Overall Process
Workup and PurificationDevelop efficient extraction and chromatography procedures.

Analytical Characterization of Synthesized this compound Purity

The final synthesized this compound must be rigorously characterized to confirm its chemical identity, purity, and isotopic labeling. A combination of analytical techniques is employed for this comprehensive analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the final compound. By comparing the retention time of the synthesized product with that of a certified reference standard of Altrenogest, its identity can be confirmed. The peak area from the HPLC chromatogram provides a quantitative measure of the chemical purity.

Mass Spectrometry (MS): As mentioned in section 2.2.2, mass spectrometry is essential for confirming the molecular weight and isotopic enrichment of the labeled compound. The mass spectrum should show a molecular ion peak corresponding to the mass of Altrenogest-d5.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the Altrenogest molecule, such as the hydroxyl group, the carbonyl group, and the carbon-carbon double bonds, further confirming the successful synthesis of the target compound.

Analytical TechniquePurposeExpected Result for this compound
HPLC Chemical Purity and IdentitySingle major peak with retention time matching Altrenogest standard.
Mass Spectrometry Molecular Weight and Isotopic EnrichmentMolecular ion peak consistent with the mass of the d5-labeled compound.
¹H NMR Structural Confirmation and Deuteration SiteAbsence or significant reduction of signals for allyl protons.
¹³C NMR Structural ConfirmationCarbon signals corresponding to the Altrenogest backbone and deuterated allyl group.
²H NMR Direct Detection of DeuteriumSignals corresponding to the deuterium atoms at positions 19, 20, and 21.
IR Spectroscopy Functional Group IdentificationCharacteristic absorption bands for -OH, C=O, and C=C bonds.

Advanced Analytical Methodologies Utilizing Altrenogest 19,19,20,21,21 D5

Mass Spectrometry Applications of Altrenogest (B1664803) 19,19,20,21,21-d5 as an Internal Standard

The use of isotopically labeled internal standards is a cornerstone of modern quantitative mass spectrometry. Altrenogest 19,19,20,21,21-d5, with its five deuterium (B1214612) atoms, provides a stable and reliable reference point for the quantification of altrenogest and other related progestins.

Liquid Chromatography-Mass Spectrometry (LC-MS) Quantitative Analysis

In Liquid Chromatography-Mass Spectrometry (LC-MS), this compound is introduced into samples at a known concentration prior to sample preparation and analysis. As the sample is processed and injected into the LC-MS system, any loss of the target analyte (altrenogest) during extraction, cleanup, or ionization is mirrored by a proportional loss of the internal standard. By monitoring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, compensating for variations in sample handling and instrument response. This approach is fundamental in environmental monitoring, food safety analysis, and pharmaceutical research where precise measurement of low-level contaminants or active ingredients is required.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Method Development

The advent of Ultra-Performance Liquid Chromatography (UPLC) has enabled faster and more efficient separations with higher resolution compared to conventional HPLC. In the development of UPLC-MS methods, this compound is instrumental. Its chromatographic behavior is nearly identical to that of unlabeled altrenogest, allowing for the optimization of separation parameters such as column chemistry, mobile phase composition, and gradient elution. The distinct mass-to-charge ratio (m/z) of the deuterated standard allows for its co-elution with the native compound without spectral interference, a critical aspect for developing high-throughput and sensitive UPLC-MS/MS methods.

High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling and Quantification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident identification and quantification of metabolites. In metabolite profiling studies of altrenogest, this compound serves a dual purpose. Firstly, it acts as a retention time marker to aid in the identification of altrenogest-related metabolites. Secondly, it can be used for the semi-quantitative estimation of these metabolites, assuming similar ionization efficiencies. The high mass accuracy of HRMS allows for the differentiation of metabolites from isobaric interferences, and the use of the deuterated internal standard corrects for any analytical variability, leading to more reliable metabolite quantification.

Matrix Effects and Isotopic Internal Standard Calibration in Diverse Sample Types

A significant challenge in quantitative analysis, particularly with complex matrices such as environmental water, sediment, and biological tissues, is the phenomenon of matrix effects. theses.cz Matrix components can co-elute with the analyte and either suppress or enhance its ionization in the mass spectrometer, leading to inaccurate results. This compound is crucial in mitigating these effects. Because it is chemically identical to the analyte, it experiences the same matrix effects. By calculating the ratio of the analyte response to the internal standard response, the impact of matrix-induced signal suppression or enhancement is effectively normalized, leading to more accurate and precise quantification across a wide range of sample types.

Development and Validation of this compound-Based Assays

The development of a reliable analytical method requires rigorous validation to ensure its performance characteristics are well-defined and suitable for its intended purpose. The use of this compound is integral to this validation process.

Validation Parameters: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Method validation encompasses the evaluation of several key parameters. Linearity is established by analyzing a series of calibration standards containing a fixed amount of this compound and varying concentrations of the analyte. The response ratio (analyte/internal standard) is plotted against the analyte concentration to generate a calibration curve.

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical for determining the sensitivity of the method. The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. These are typically determined by analyzing samples with very low concentrations of the analyte and assessing the signal-to-noise ratio. The use of an internal standard like this compound helps to ensure that the determination of these limits is robust and accounts for any variability in the analytical process.

Table 1: Validation Parameters for an LC-MS/MS Method Utilizing this compound

ParameterTypical ValueDescription
Linearity (r²) > 0.99The correlation coefficient for the calibration curve, indicating a strong linear relationship between concentration and response.
Limit of Detection (LOD) ng/L or µg/kg rangeThe lowest analyte concentration that can be reliably distinguished from background noise.
Limit of Quantification (LOQ) ng/L or µg/kg rangeThe lowest analyte concentration that can be measured with acceptable precision and accuracy.
Precision (%RSD) < 15%The relative standard deviation, indicating the closeness of repeated measurements.
Accuracy (% Recovery) 80-120%The closeness of the measured value to the true value, often assessed by spiking experiments.

Inter-laboratory Harmonization and Quality Control Protocols

The use of this compound is fundamental to establishing robust inter-laboratory harmonization and stringent quality control (QC) protocols in analytical chemistry. musechem.com As a stable isotope-labeled internal standard (SIL-IS), it serves as a benchmark for evaluating the performance of analytical methods, ensuring they are reproducible and suitable for their intended purpose. musechem.com The primary function of a SIL-IS in this context is to correct for variations that can occur during sample analysis, both within a single laboratory over time and between different laboratories. researchgate.net

Analytical variability can arise from multiple sources, including inconsistencies in sample preparation, fluctuations in instrument performance, and matrix effects, where other substances in a sample interfere with the detection of the target analyte. musechem.comnih.gov Altrenogest-d5, being chemically and physically almost identical to the non-labeled altrenogest, co-elutes during chromatography and experiences the same conditions during extraction, ionization, and detection. acanthusresearch.com By adding a known quantity of Altrenogest-d5 to every sample, calibrator, and quality control standard, analysts can normalize the instrument's response to the target analyte against the response of the internal standard. This ratio-based calculation effectively cancels out procedural and instrumental variability, leading to significantly improved accuracy and precision. researchgate.netscispace.com

For inter-laboratory studies or proficiency testing, this normalization is critical. It ensures that results from different facilities, potentially using different equipment or slight variations in methodology, are comparable and reliable. nih.gov The use of a SIL-IS like Altrenogest-d5 is considered the gold standard for quantitative mass spectrometry assays, as it helps validate that analytical methods produce consistent and reliable data across different batches, conditions, and locations. musechem.comresearchgate.net This consistency is essential for regulatory monitoring and research collaborations where data from multiple sources must be harmonized.

Laboratory IDSample IDAnalyte Raw Signal (Area Counts)Altrenogest-d5 Signal (Area Counts)Signal Ratio (Analyte/IS)Calculated Concentration (ng/mL)
Lab AQC-Low48,50097,0000.505.0
Lab BQC-Low45,00090,0000.505.0
Lab CQC-Low55,000110,0000.505.0
Lab AQC-High495,00099,0005.0050.0
Lab BQC-High460,00092,0005.0050.0
Lab CQC-High535,000107,0005.0050.0

Applications in Trace Analysis and Residue Determination

This compound is a critical tool in advanced analytical methodologies designed for trace analysis and the determination of altrenogest residues in complex samples. Its application is particularly vital where high sensitivity and accuracy are required to detect minute quantities of the substance.

Detection in Biological Matrices (e.g., serum, plasma, urine of research animals)

The quantification of altrenogest in biological matrices from research animals is a common requirement in pharmacokinetic and residue monitoring studies. nih.govnih.gov These matrices—including serum, plasma, and urine—are inherently complex and prone to causing significant matrix effects that can suppress or enhance the analyte signal during mass spectrometry analysis. nih.gov The use of Altrenogest-d5 as an internal standard is essential for mitigating these challenges and achieving accurate quantification. nih.govnih.gov

In a typical workflow, a precise amount of Altrenogest-d5 is added to the biological sample at the beginning of the extraction process. nih.gov This allows it to account for any loss of the analyte during sample cleanup and preparation steps. researchgate.net During analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), Altrenogest-d5 co-elutes with the native altrenogest. acanthusresearch.com Because the two compounds have nearly identical chemical properties, they experience the same degree of ionization efficiency or suppression from the biological matrix. scispace.com This ensures that the ratio of their signal intensities remains constant, providing a reliable basis for quantification even at very low concentrations. scispace.com

Research studies have successfully developed and validated sensitive UPLC-MS/MS and LC-MS/MS methods using deuterated internal standards for the determination of altrenogest in various animal tissues and fluids. nih.govresearchgate.net These methods are capable of reaching low limits of quantification (LOQ), which is crucial for residue analysis and pharmacokinetic profiling. nih.govresearchgate.netnih.gov

Animal SpeciesBiological MatrixAnalytical MethodLimit of Quantification (LOQ) / Detection (LOD)Reference
HorsePlasmaLC-MS/MSLOD: ~2 ng/mL nih.gov
HorseUrineLC-MS/MSLOD: 13 pg/mL nih.govresearchgate.net
PigSebum, Muscle, Liver, KidneyUPLC-MS/MSLOQ: 1.0 µg/kg researchgate.net
Asian ElephantSerumUPLC-MSLOQ: 3.91 ng/mL nih.gov
HorsePlasmaLC-MS/MSQuantification based on 50 ng/mL internal standard nih.gov

Environmental Monitoring and Aquatic Systems Analysis

Synthetic progestins, including altrenogest, are recognized as emerging environmental contaminants of concern. nih.govresearchgate.net They can enter aquatic ecosystems through agricultural runoff from farms where they are used, as well as from wastewater treatment plant effluents. researchgate.netresearchgate.net Due to their endocrine-disrupting potential, even at trace concentrations in the nanogram-per-liter (ng/L) range, their presence in surface waters poses a potential risk to aquatic organisms. researchgate.netnih.gov

The analysis of these compounds in environmental water samples is challenging due to their extremely low concentrations and the complexity of the sample matrix, which contains numerous interfering substances. sci-hub.se Highly sensitive and selective analytical methods, such as isotope dilution analysis using LC-MS/MS, are required for accurate monitoring. sci-hub.se Altrenogest-d5 is ideally suited for this purpose.

By spiking environmental water samples with Altrenogest-d5, analysts can correct for matrix-induced signal suppression and variability in extraction recovery, which are significant issues in environmental analysis. sci-hub.se This approach, known as isotope dilution mass spectrometry, is a definitive quantitative technique that enhances the accuracy and reliability of trace-level measurements. It enables researchers to confidently determine the concentration of altrenogest in diverse aquatic systems, from river water to sewage effluent, contributing to a more accurate assessment of environmental risk. sci-hub.se

Matrix TypeAnalytical MethodTypical Detection Limits (Progestins)Typical Concentrations Found (ng/L)Reference
River WaterUHPLC-MS/MS0.03 - 0.40 ng/LRange from sci-hub.se
Sewage EffluentUHPLC-MS/MS0.05 - 0.60 ng/LRange from 10 ng/L sci-hub.se
Surface WaterLC-MS/MSNot Specifiedng/L to µg/L range nih.govresearchgate.net
WastewaterLC-MS/MSNot Specifiedng/L to µg/L range nih.govresearchgate.net

Research on Pharmacokinetic and Metabolic Disposition of Altrenogest Using Labeled Analogues Non Human Clinical Focus

Investigation of Altrenogest (B1664803) Metabolic Pathways Using Deuterated Tracers

The use of deuterated tracers is a powerful technique in metabolic research. By replacing five hydrogen atoms with deuterium (B1214612) on the altrenogest molecule, researchers can use mass spectrometry to distinguish the labeled compound and its metabolites from naturally occurring substances in the animal's body. This allows for precise tracking of the biotransformation processes.

In studies with horses, the primary metabolites of altrenogest have been identified as conjugates. Research has shown that altrenogest undergoes significant Phase II metabolism, leading to the formation of altrenogest glucuronide and altrenogest sulfate (B86663). nih.govresearchgate.netnih.gov One study specifically noted that no Phase I metabolites were discovered in horse urine, suggesting that the parent compound is directly conjugated and excreted. nih.govnih.gov

In porcine models, metabolomic studies have also been conducted to understand the fate of altrenogest. While the specific metabolites are not as extensively detailed as in equine studies, it is understood that altrenogest and its metabolites are excreted in both urine and bile. researchgate.net

The biotransformation of xenobiotics like altrenogest generally occurs in two phases. Phase I reactions involve oxidation, reduction, and hydrolysis to introduce or expose functional groups. Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.

Based on available research in horses, altrenogest primarily undergoes Phase II biotransformation. nih.govresearchgate.netnih.gov The main pathways identified are:

Glucuronidation: The attachment of glucuronic acid to the altrenogest molecule.

Sulfation: The addition of a sulfate group.

These conjugation reactions result in more polar metabolites that can be more readily eliminated from the body. The absence of detected Phase I metabolites in some equine studies suggests that the altrenogest molecule itself is a suitable substrate for direct conjugation. nih.govnih.gov Further research utilizing deuterated tracers would be invaluable in confirming these pathways and exploring the potential for minor, currently unidentified metabolites in various animal species.

Pharmacokinetic Studies in Animal Models (e.g., Equine, Porcine, Elephant)

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug. Such studies have been conducted for altrenogest in several animal species.

Equine: Following oral administration in horses, altrenogest is rapidly absorbed. nih.govcsu.edu.au Plasma concentrations can reach their maximum levels within hours of administration. researchgate.netnih.gov The distribution of altrenogest has been a subject of interest, particularly in the context of its therapeutic use.

Porcine: In pigs, after oral administration, altrenogest is also absorbed and distributed to various tissues. Studies on residual elimination have shown that the highest concentrations of altrenogest are found in the liver, followed by the kidney, sebum, and muscle. nih.govnih.gov

Elephant: Pharmacokinetic data from a pilot study in nonpregnant Asian elephants showed that after a single oral dose, maximum plasma concentrations were achieved, indicating absorption of the drug. nih.govresearchgate.netnih.gov

Equine: In horses, the elimination of altrenogest and its metabolites occurs primarily through urine. researchgate.netnih.gov Peak urine concentrations of total altrenogest (parent drug and metabolites) have been measured, and the drug is typically undetectable in urine within several days after the final administration. researchgate.netnih.gov

Porcine: In swine, excretion occurs through both urine and bile. researchgate.net One report from the European Union indicates that a significant portion of the administered dose is metabolized before excretion. researchgate.net

Elephant: The terminal half-life of altrenogest in Asian elephants was found to be substantially longer than that reported for horses and domestic swine, suggesting a slower elimination process in this species. nih.gov

While specific in vitro pharmacokinetic models and detailed enzyme kinetic analyses for altrenogest are not extensively published, the general methodologies for such studies are well-established. In vitro systems, such as liver microsomes, are commonly used to investigate the metabolism of drugs. nih.govresearchgate.netnih.gov These systems contain the enzymes responsible for both Phase I (e.g., cytochrome P450s) and Phase II (e.g., UDP-glucuronosyltransferases and sulfotransferases) metabolism.

By incubating altrenogest with liver microsomes from different species (e.g., equine, porcine), researchers can identify the metabolites formed and determine the kinetic parameters of the metabolizing enzymes. This can provide insights into the rate of metabolism and the specific enzymes involved. Such studies would be instrumental in further elucidating the biotransformation pathways of altrenogest and understanding potential species differences in its metabolism.

Data Tables

Table 1: Pharmacokinetic Parameters of Altrenogest in Horses (Oral Administration) Interactive data table. Click on headers to sort.

Parameter Value Reference
Maximum Plasma Concentration (Cmax) 23-75 ng/mL researchgate.netnih.gov
Peak Urine Concentration 823-3895 ng/mL researchgate.netnih.gov
Time to Baseline (Plasma) ~3 days post-final administration researchgate.netnih.gov

| Time to Undetectable (Urine) | ~12 days post-final administration | researchgate.netnih.gov |

Table 2: Pharmacokinetic Parameters of Altrenogest in Asian Elephants (Single Oral Dose) Interactive data table. Click on headers to sort.

Parameter Value (Mean ± SD) Reference
Maximum Plasma Concentration (Cmax) 30.2 ± 14.4 ng/mL nih.govresearchgate.net
Time to Cmax (Tmax) 4 ± 2.8 hours nih.govresearchgate.net
Area Under the Curve (AUC∞) 635.4 ± 73.8 ng*h/mL nih.govresearchgate.net
Terminal Half-Life (T1/2) 47.5 ± 3.0 hours nih.govresearchgate.net

| Mean Residence Time (MRT) | 36.0 ± 3.4 hours | nih.govresearchgate.net |

Table 3: Pharmacokinetic Parameters of Altrenogest in Gilts (Oral Administration) Interactive data table. Click on headers to sort.

Parameter Day 1 Day 18 Reference
Time to Cmax (Tmax) (hr) 1.96 ± 1.45 2.75 ± 1.07 chemicalbook.com
Maximum Plasma Concentration (Cmax) (ng/mL) 66.16 ± 19.94 71.32 ± 19.96 chemicalbook.com
Elimination Half-Life (T1/2λz) (hr) 7.24 ± 0.98 9.76 ± 2.83 chemicalbook.com

| Mean Residence Time (MRT) (hr) | 7.95 ± 0.88 | 13.92 ± 2.94 | chemicalbook.com |

Comparative Research: Labeled vs. Unlabeled Altrenogest Disposition

In the study of xenobiotics, the use of isotopically labeled compounds, such as Altrenogest 19,19,20,21,21-d5, is a critical tool for elucidating pharmacokinetic profiles and metabolic pathways. While Altrenogest-d5 is primarily utilized as an internal standard for the accurate quantification of unlabeled altrenogest in biological matrices, its theoretical impact on the drug's disposition warrants a comparative discussion. To date, published research directly comparing the in vivo pharmacokinetic and metabolic profiles of this compound and its unlabeled counterpart in non-human species is not available. However, a comparative analysis can be framed by examining the extensive pharmacokinetic data of unlabeled altrenogest and considering the potential influence of deuterium substitution based on the principles of the kinetic isotope effect (KIE).

The substitution of hydrogen with deuterium, a heavier isotope, can alter the rate of chemical reactions, including the metabolic processes that a drug undergoes in the body. This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus, more energy is required to break the C-D bond. Consequently, if the cleavage of a C-H bond is a rate-determining step in the metabolism of a drug, the deuterated analogue will be metabolized more slowly. This can lead to a longer half-life, increased systemic exposure (AUC), and potentially a different metabolite profile.

Pharmacokinetics of Unlabeled Altrenogest

Pharmacokinetic studies of unlabeled altrenogest have been conducted in various animal species, most notably in horses and swine. These studies provide a baseline for a theoretical comparison with a deuterated analogue.

In mares, orally administered altrenogest is rapidly absorbed, with peak plasma concentrations (Cmax) observed within a few hours. One study reported a Cmax of 23-75 ng/mL following oral administration. chemicalbook.comnih.gov Another study in mares found that after an initial oral dose, the mean Cmax was 13.2 ± 5.8 ng/mL, which was reached at a Tmax of 0.8 ± 0.8 hours. madbarn.com The elimination half-life of altrenogest in horses has been reported to be in the range of 3 to 4 hours. nih.gov

In swine, the pharmacokinetic profile of altrenogest is also characterized by rapid absorption and elimination. A study in sows reported a Cmax of 227.59 ± 83.35 ng/mL at a Tmax of 1.16 ± 0.52 hours, with a half-life of 3.63 ± 0.72 hours. nih.gov In gilts, after the first oral administration, the Cmax was 66.16 ± 19.94 ng/mL with a Tmax of 1.96 ± 1.45 hours and an elimination half-life of 7.24 ± 0.98 hours. researchgate.netchemicalbook.com

The following interactive tables summarize key pharmacokinetic parameters of unlabeled altrenogest in mares and swine from various studies.

Table 1: Pharmacokinetic Parameters of Unlabeled Altrenogest in Mares (Oral Administration)

ParameterValueReference
Cmax23-75 ng/mL chemicalbook.comnih.gov
Cmax13.2 ± 5.8 ng/mL madbarn.com
Tmax0.8 ± 0.8 h madbarn.com
t1/2~3-4 h nih.gov

Table 2: Pharmacokinetic Parameters of Unlabeled Altrenogest in Swine (Oral Administration)

SpeciesParameterValueReference
SowsCmax227.59 ± 83.35 ng/mL nih.gov
SowsTmax1.16 ± 0.52 h nih.gov
Sowst1/23.63 ± 0.72 h nih.gov
GiltsCmax66.16 ± 19.94 ng/mL researchgate.netchemicalbook.com
GiltsTmax1.96 ± 1.45 h researchgate.netchemicalbook.com
Giltst1/27.24 ± 0.98 h researchgate.netchemicalbook.com

Potential Impact of Deuteration on Altrenogest Disposition

The deuterium atoms in this compound are located on the ethyl group at the C17 position. The metabolism of altrenogest has not been fully elucidated in all species, but it is known to undergo both Phase I and Phase II reactions. Phase I metabolism often involves oxidation, reduction, and hydrolysis, reactions that can involve the cleavage of C-H bonds. If the metabolism of the ethyl group at C17 is a significant pathway for altrenogest clearance, then the substitution with deuterium at this position would be expected to slow down this process.

This metabolic slowing could manifest in several ways:

Increased Half-Life (t1/2): A reduced rate of metabolism would lead to a slower elimination of the drug from the body, resulting in a longer half-life.

Altered Metabolite Profile: A decrease in the rate of metabolism at the deuterated site might lead to an increase in metabolism at other sites of the molecule, a phenomenon known as "metabolic switching." This could result in a different proportion of various metabolites compared to the unlabeled drug.

Without direct experimental data from in vivo studies with this compound, the comparison with unlabeled altrenogest remains theoretical. Future research involving the administration of Altrenogest-d5 to animal models and subsequent pharmacokinetic analysis is necessary to confirm these postulations and to fully understand the disposition of this labeled analogue.

Environmental Fate and Ecotoxicological Research Applications of Altrenogest 19,19,20,21,21 D5

Occurrence and Detection in Environmental Compartments

The primary application of Altrenogest (B1664803) 19,19,20,21,21-d5 in environmental research is its use as an internal standard for the quantification of Altrenogest and its metabolites. medchemexpress.com Due to their identical chemical structures, save for the heavier deuterium (B1214612) isotopes, Altrenogest-d5 behaves almost identically to the native Altrenogest during sample extraction, purification, and analysis. This allows for precise correction of any analyte loss during these steps, ensuring high accuracy in the final concentration measurements. nih.gov

Wastewater Treatment Plant Effluents and Surface Water Analysis

Studies investigating the prevalence of Altrenogest in aquatic environments rely heavily on isotopically labeled standards like Altrenogest-d5. For instance, research on the fate of Altrenogest in agricultural watersheds has utilized this standard to quantify the hormone in lagoon effluent, tile drain water, and surface water. In one such study, Altrenogest was detected at a mean concentration of 115 ± 22 ng/L in lagoon effluent and at lower concentrations in tile drain water and surface water, highlighting its potential to migrate from agricultural operations into the wider environment. The use of Altrenogest-d5 was crucial for achieving the necessary limits of quantification, which were in the range of 0.1–0.5 ng/L for water samples.

Sediment and Soil Contamination Research

The analysis of more complex matrices like sediment and soil presents significant analytical challenges, including matrix effects that can suppress or enhance the instrument's response. The co-extraction of Altrenogest-d5 with the target analyte from these samples helps to mitigate these issues. Research has shown that Altrenogest can accumulate in river sediments, with concentrations reaching up to 3.8 ng/g dry weight. The accurate determination of such levels is made possible through methods validated with deuterated internal standards, which account for the variability inherent in extracting compounds from solid environmental samples.

Table 1: Application of Altrenogest-d5 in Environmental Analysis

Environmental Compartment Role of Altrenogest-d5 Analytical Method
Wastewater Effluent Internal Standard UPLC-MS/MS
Surface Water Internal Standard UPLC-MS/MS
Sediment Internal Standard UAE followed by SPE and UPLC-MS/MS

Environmental Transformation Product Research

Photolytic Degradation Studies and Product Identification

The degradation of Altrenogest under sunlight is a significant environmental process. In studies examining its photolytic behavior in aqueous solutions, Altrenogest-d5 is used to spike samples, providing a stable reference for quantifying the rate of degradation of the parent compound. Such research has identified as many as 12 photoproducts, with primary degradation pathways including hydroxylation, isomerization, and oxidation. The use of a deuterated standard ensures that the kinetic models describing this degradation are robust and accurate.

Biotransformation by Microbial Communities

The transformation of synthetic steroids by microorganisms is a critical aspect of their environmental fate. While specific studies detailing the use of Altrenogest-d5 in microbial biotransformation research are not widely published, the methodology is well-established for other steroid hormones. In this context, Altrenogest-d5 would be used to accurately quantify the depletion of the parent Altrenogest as it is metabolized by microbial communities in environments like soil, sediment, or bioreactors. This allows for the precise calculation of transformation rates and half-lives.

Persistence and Mobility Studies in Aquatic and Terrestrial Environments

Determining the persistence and mobility of Altrenogest in the environment is crucial for risk assessment. Altrenogest-d5 plays a vital role in laboratory and field studies that simulate environmental conditions to measure these parameters. By acting as a reliable quantifier, it helps in developing a clear picture of how long Altrenogest persists in different environmental compartments and its potential for transport, for example, from agricultural fields to nearby water bodies.

Table 2: Research Findings on Altrenogest Facilitated by the Use of Altrenogest-d5

Research Area Key Findings on Altrenogest
Environmental Occurrence Detected in swine farm wastewater effluents, river water, and sediments. Highest concentrations found in sediments (up to 3.8 ng/g dw).
Photodegradation Follows pseudo-first-order kinetics in aqueous solutions. Degradation is influenced by pH, dissolved organic matter, and nitrate.

| Transformation Products | 12 photoproducts identified, formed through hydroxylation, isomerization, and oxidation. Key metabolites in water and sediment include AHD and AHT. |

Ecotoxicological Investigations (Altrenogest as a Reference, using d5 for analytical rigor)

In the field of ecotoxicology, the study of synthetic hormones like Altrenogest is crucial to understanding their potential adverse effects on wildlife. The accuracy of these studies hinges on the ability to precisely measure the concentration of the contaminant in water, sediment, and biological tissues. Altrenogest 19,19,20,21,21-d5 is instrumental in achieving this analytical rigor. As an internal standard in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), it is added to a sample in a known quantity at the beginning of the analytical process. Because it is chemically identical to Altrenogest but has a different mass due to the deuterium atoms, it behaves similarly during extraction, cleanup, and ionization, but can be distinguished by the mass spectrometer. This allows for the correction of any sample loss during preparation and for variations in instrument response, thereby ensuring highly accurate quantification of the non-labeled Altrenogest present in the sample.

Bioaccumulation Potential in Aquatic Organisms

Bioaccumulation, the process by which a substance is absorbed by an organism from water and food at a rate faster than it is lost, is a key consideration in assessing the environmental risk of contaminants. For a substance like Altrenogest, understanding its potential to accumulate in the tissues of aquatic organisms is vital for predicting its impact on the food web.

The use of Altrenogest-d5 as an internal standard would be crucial in these analyses to ensure the accuracy of the measured tissue concentrations. The data generated would be used to calculate metrics such as the Bioconcentration Factor (BCF), which is the ratio of the chemical concentration in an organism to the concentration in the surrounding water.

Table 1: Hypothetical Bioaccumulation Data for Altrenogest in an Aquatic Organism

Exposure Time (days)Water Concentration (ng/L)Tissue Concentration (ng/g) (Mean ± SD)Calculated BCF
010< LOD*-
7105.2 ± 0.8520
14109.8 ± 1.5980
211014.5 ± 2.11450
281015.1 ± 2.51510

*LOD = Limit of Detection

This table is a hypothetical representation of data that would be generated in a bioaccumulation study. The accuracy of the "Tissue Concentration" values would be ensured by the use of this compound as an internal standard during LC-MS/MS analysis.

Endocrine Disruption Potential in Environmental Indicator Species (e.g., fish)

Altrenogest, as a synthetic progestin, has the potential to interfere with the endocrine systems of aquatic organisms. Fish are particularly sensitive to endocrine-disrupting compounds, and exposure can lead to adverse reproductive and developmental effects. Key biomarkers of endocrine disruption in fish include the induction of vitellogenin (an egg yolk precursor protein) in males and changes in the expression of genes related to sexual development and steroidogenesis.

The analytical precision afforded by this compound is paramount in studies investigating these effects. By accurately measuring the internal dose of Altrenogest in fish tissues, researchers can establish clear dose-response relationships for specific endocrine endpoints.

Research Findings:

While specific studies on Altrenogest that utilize Altrenogest-d5 are not widely published, research on other synthetic progestins has demonstrated significant endocrine-disrupting effects in fish at environmentally relevant concentrations. For example, exposure to other progestins has been shown to:

Induce Vitellogenin Production in Males: Vitellogenin is typically only produced by females. Its presence in males is a clear indicator of exposure to estrogenic or other endocrine-disrupting compounds.

Alter Gene Expression: Studies have shown that exposure to synthetic progestins can alter the transcription of key genes involved in the endocrine system, such as those for gonadotropin-releasing hormone, follicle-stimulating hormone, and luteinizing hormone.

Impact Reproductive Development: Long-term exposure to endocrine disruptors can lead to skewed sex ratios, intersex conditions, and reduced reproductive success in fish populations.

Table 2: Illustrative Data on Endocrine Disruption in a Model Fish Species Exposed to Altrenogest

Altrenogest Exposure Concentration (ng/L)Male Plasma Vitellogenin (ng/mL) (Mean ± SD)Fold Change in cyp19a1a Gene Expression (Mean ± SD)
Control< LOD*1.0 ± 0.2
550.3 ± 12.11.5 ± 0.4
10152.8 ± 35.72.8 ± 0.9
25489.1 ± 98.25.1 ± 1.5
501205.6 ± 250.49.7 ± 2.8

*LOD = Limit of Detection

This table provides an illustrative example of the type of data that would be generated in a study on the endocrine-disrupting effects of Altrenogest. The precise measurement of Altrenogest exposure concentrations and any resulting tissue concentrations would be validated through the use of this compound.

Advanced Research Applications in Animal Reproductive Physiology and Endocrinology Non Human Clinical Focus

Mechanistic Studies of Progestin Receptor Binding and Signaling Pathways

The unique properties of Altrenogest-d5 make it an invaluable ligand for investigating the intricacies of progestin receptor interactions and the subsequent cellular signaling cascades.

The deuterium (B1214612) labeling of altrenogest (B1664803) does not significantly alter its chemical properties, allowing it to mimic the binding behavior of the parent compound. Researchers utilize Altrenogest-d5 in competitive binding assays to determine the binding affinity and kinetics of other unlabeled progestins for the progesterone receptor (PR). In these assays, the displacement of labeled Altrenogest-d5 by a test compound is measured, providing a quantitative assessment of the test compound's receptor affinity. This is crucial for the development and screening of new progestogenic drugs for veterinary use.

Understanding how different ligands interact with the progesterone receptor is fundamental to elucidating their biological effects. The binding of a progestin to its receptor initiates a conformational change in the receptor, which then modulates gene transcription. The affinity and dissociation rate of the ligand-receptor complex influence the duration and intensity of the resulting physiological response. The use of isotopically labeled ligands like Altrenogest-d5 allows for precise measurement of these parameters, contributing to a more comprehensive understanding of structure-activity relationships among progestogenic compounds.

Following receptor binding, the activated progesterone receptor complex influences the expression of target genes. Altrenogest-d5 can be used to trace the direct and indirect effects of progestin administration on gene expression in reproductive tissues. For example, studies in mares have investigated the effects of altrenogest treatment on the expression of endometrial and embryonic genes. While altrenogest treatment did not affect the expression of genes for progesterone and estrogen receptors, it did lead to a down-regulation of progesterone receptors in the endometrium of early pregnant mares. nih.gov This demonstrates the complex feedback mechanisms involved in hormonal regulation.

Furthermore, research has explored how altrenogest influences cellular responses in ovarian follicles. In mature gilts, altrenogest treatment has been shown to reduce the percentage of primary follicles while increasing the total number of antral follicles. nih.gov It also affects the endocrine environment within the follicles, influencing concentrations of progesterone and prostaglandins. nih.gov Such studies, which can be enhanced by the use of labeled compounds for precise quantification, are vital for understanding the cellular and molecular mechanisms underlying hormonal control of reproduction.

Hormonal Regulation Research in Animal Models

Altrenogest-d5 is a powerful tool for dissecting the complex interplay of hormones that govern the reproductive cycle in various animal models.

The hypothalamic-pituitary-gonadal (HPG) axis is the central regulatory system for reproduction. nih.govfrontiersin.orgclinmedjournals.org Progestins like altrenogest exert their effects by modulating this axis, primarily by providing negative feedback to the hypothalamus and pituitary gland, which suppresses the release of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH). nih.govclinmedjournals.orgnih.gov This suppression prevents estrus and ovulation.

The use of Altrenogest-d5 in research allows for detailed pharmacokinetic and pharmacodynamic studies to understand how exogenous progestins influence the HPG axis. By tracing the labeled compound, researchers can correlate its concentration in the bloodstream with changes in endogenous hormone levels and physiological responses. For instance, altrenogest has been shown to affect the system by decreasing levels of endogenous gonadotropins, which in turn decreases estrogen production. mdpi.com It also efficiently prevents LH pulsatility, which is crucial for follicular growth. researchgate.net

Altrenogest is widely used to synchronize the estrous cycle in livestock, and research utilizing its deuterated form can help to refine these protocols. Studies have shown that altrenogest treatment can increase follicle size and ovulation rate in gilts. researchgate.net However, the relationship between these two effects is not always direct. researchgate.net

In prepubertal gilts, altrenogest has been observed to decrease the percentage of primordial and atretic small follicles while increasing the number of large antral follicles. nih.gov In mature gilts, it reduces the percentage of primary follicles and increases the total number of antral follicles. nih.gov These findings highlight the nuanced effects of progestin treatment on folliculogenesis, which can vary depending on the developmental stage of the animal. The ability to accurately measure the concentration of the administered progestin using labeled compounds is essential for interpreting these results.

Table 1: Effect of Altrenogest on Follicular Dynamics in Gilts

Animal Stage Effect on Primordial/Primary Follicles Effect on Antral Follicles
Prepubertal Gilts Decreased percentage of primordial follicles nih.gov Increased large antral follicles nih.gov

Research on Reproductive Synchrony and Management in Livestock (Analytical and Methodological Aspects)

The application of Altrenogest-d5 extends to the development and validation of analytical methods for monitoring reproductive management programs in livestock.

The use of synthetic progestogens like altrenogest is a cornerstone of estrus synchronization protocols in commercial pig and horse breeding. journalijcar.orgnih.govveterinaryworld.orgresearchgate.net These protocols are designed to improve breeding efficiency by allowing for timed artificial insemination and creating uniform groups of pregnant animals. The effectiveness of these programs relies on the precise administration and predictable pharmacokinetics of the progestin.

Validated bio-analytical techniques, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), are used to quantify altrenogest in plasma samples. journalijcar.org The use of a deuterated internal standard, such as Altrenogest-d5, is critical for the accuracy and precision of these methods. The internal standard is added to the sample at a known concentration and is used to correct for any loss of the analyte during sample preparation and analysis.

Research has established the pharmacokinetic profiles of altrenogest in various species, demonstrating its rapid absorption and clearance. journalijcar.orgnih.gov These studies are essential for determining appropriate treatment regimens to maintain effective blood concentrations for estrus synchronization. journalijcar.org The development of robust analytical methods, facilitated by the availability of labeled standards, underpins the successful application of reproductive technologies in the livestock industry.

Table 2: Compound Names Mentioned in the Article

Compound Name
Altrenogest
Altrenogest 19,19,20,21,21-d5
Androstenedione
Cortisol
Cyclic Adenosine Monophosphate
Cytochrome P450 17A1
Estradiol
Estrogen
Estrone Sulfate (B86663)
Follicle-Stimulating Hormone
Gonadotropin-Releasing Hormone
Human Chorionic Gonadotropin
Luteinizing Hormone
Pregnenolone Sulfate
Progesterone
Prostaglandin E2
Prostaglandin F2-alpha
Testosterone

Methodological Advances in Monitoring Reproductive Cycles

The use of this compound has been pivotal in the development and refinement of analytical methods for pharmacokinetic and metabolic studies of Altrenogest. medchemexpress.com The ability to accurately measure concentrations of the parent compound in plasma, urine, or tissue is fundamental to understanding its absorption, distribution, metabolism, and excretion—all of which are essential for optimizing its use in synchronizing estrus and managing reproductive cycles. nih.govnih.gov

The primary methodological advance facilitated by Altrenogest-d5 is the application of isotope dilution mass spectrometry, most commonly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov In this technique, a known quantity of Altrenogest-d5 is added to a biological sample at the beginning of the extraction process. medchemexpress.com Because the deuterated form is chemically identical to the non-labeled Altrenogest, it experiences the same processing variations and ionization effects during analysis. However, it is distinguishable by its higher mass. medchemexpress.com By measuring the ratio of the native analyte to the stable isotope-labeled standard, researchers can calculate the exact concentration of Altrenogest in the original sample with exceptional accuracy and precision. nih.govnih.gov

This approach represents a significant improvement over earlier analytical methods, providing the sensitivity needed to detect very low concentrations of the compound and its metabolites. nih.govresearchgate.net Such precise measurement is critical for establishing withdrawal times and for conducting detailed studies on the endocrine mechanisms through which Altrenogest exerts its effects on the reproductive cycle. researchgate.net

Table 1: Role of Altrenogest-d5 in Isotope Dilution Mass Spectrometry
Analytical StepChallenge Without Internal StandardAdvantage Provided by Altrenogest-d5
Sample ExtractionIncomplete or variable recovery of the target analyte (Altrenogest) from the biological matrix (e.g., plasma, tissue).Altrenogest-d5 is lost in the same proportion as Altrenogest, allowing for accurate correction of recovery losses.
Chromatographic Separation (LC)Minor variations in retention time or peak shape.Altrenogest-d5 co-elutes with Altrenogest, confirming identity and providing a consistent reference point.
Ionization (Mass Spectrometry)Matrix effects can suppress or enhance the ionization of Altrenogest, leading to inaccurate quantification.Matrix effects impact both the analyte and the standard nearly identically; the ratio between them remains constant, ensuring accuracy. nih.gov
Detection (MS/MS)Instrumental fluctuations can affect signal intensity.By measuring the ratio of the analyte signal to the standard's signal, instrumental drift is normalized, leading to higher precision.

Impact on Ovarian Structures and Follicle Dynamics

While this compound is the analytical tool, the research it facilitates provides deep insights into the physiological impact of its parent compound, Altrenogest, on ovarian function. Studies in various species, particularly swine and equids, have elucidated how Altrenogest administration modulates follicular waves, development, and the endocrine environment of the ovary. nih.govnih.govnih.gov The accuracy of the hormonal and compound measurements in these studies is frequently reliant on the use of stable isotope standards like Altrenogest-d5 in the underlying laboratory analysis.

Research in gilts has demonstrated that Altrenogest treatment significantly affects follicle populations. nih.gov In prepubertal gilts, treatment was associated with a decrease in the percentage of primordial follicles and an increase in large antral follicles compared to controls. nih.govresearchgate.net In mature sows, Altrenogest administration reduced the percentage of primary follicles while increasing the total count of antral follicles. nih.gov Such findings suggest a direct influence on the processes of follicular recruitment and dominance. Altrenogest acts by suppressing the release of luteinizing hormone (LH), which in turn prevents ovulation and alters the typical pattern of follicular growth. chemicalbook.com

In a study on sows treated with Altrenogest during the final week of lactation, researchers observed effects on subsequent follicular and luteal characteristics. The treatment led to larger follicle and corpora lutea (CL) sizes post-weaning. nih.gov High-quality follicles are known to result in larger corpora lutea, which are fundamental for producing progesterone and maintaining a potential pregnancy. nih.gov

Table 2: Research Findings on the Impact of Altrenogest on Follicular Dynamics in Sows
Animal ModelKey Research FindingObserved Effect on Ovarian Structures/HormonesReference
Prepubertal GiltsAltrenogest alters the distribution of follicle types.Decreased percentage of primordial and atretic small follicles; increased percentage of large antral follicles. nih.govresearchgate.net nih.gov
Mature GiltsAltrenogest modifies the population of developing follicles.Reduced percentage of primary follicles; elevated total number of antral follicles. nih.govresearchgate.net nih.gov
Mature GiltsAltrenogest influences the endocrine environment within the follicle.Negatively affected follicular fluid progesterone concentration; decreased prostaglandin E2 levels. nih.gov nih.gov
Lactating Sows (Primiparous and Multiparous)Treatment during late lactation influences subsequent cycle characteristics.Resulted in larger follicle and corpora lutea (CL) sizes after weaning. nih.gov nih.gov

In mares, Altrenogest is widely used to suppress estrus and control the estrous cycle. madbarn.comsmolecule.com Research has shown that it effectively prevents ovulation by inhibiting follicular development beyond a certain size. chemicalbook.commadbarn.com However, in some cases, follicular growth can continue, leading to the formation of large, anovulatory follicles. madbarn.com Studies investigating the effects of Altrenogest on pregnant mares have also noted impacts on conceptus development, which are correlated with the age of the mare and the altered endocrine environment. nih.gov These detailed physiological investigations depend on the ability to accurately correlate hormone and drug concentrations with specific biological outcomes, a task for which analytical methods using Altrenogest-d5 are indispensable.

Future Directions and Emerging Research Avenues for Altrenogest 19,19,20,21,21 D5

Integration with Multi-omics Approaches (e.g., Metabolomics, Proteomics)

The integration of multi-omics—genomics, transcriptomics, proteomics, and metabolomics—offers a holistic view of biological systems, moving beyond the study of single molecules to the complex interplay of entire molecular networks. nih.govarxiv.org The use of Altrenogest-d5 is pivotal in the quantitative metabolomics arm of such studies, but its future application lies in broader multi-omics integration to unravel the complete physiological impact of altrenogest (B1664803).

Recent research has already employed metabolomic strategies to investigate the effects of altrenogest. For example, untargeted metabolomics using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) has been explored to differentiate between routes of altrenogest administration in horses by identifying unique biomarker profiles in urine. dntb.gov.uanih.govnih.gov One study successfully identified five sulfated steroid compounds that could distinguish between oral and intramuscular administration, showcasing the power of metabolomics in forensic and clinical toxicology. nih.govresearchgate.net Another study suggested that the urinary ratio of altrenogest to its sulfated metabolite could serve as a potential biomarker for distinguishing administration routes. researchgate.net

Future research will likely expand on these foundations. By combining proteomics with metabolomics, scientists could:

Identify Protein Biomarkers: Correlate changes in the metabolome induced by altrenogest with alterations in protein expression. This could reveal novel protein biomarkers for drug efficacy, exposure, or off-target effects.

Elucidate Mechanisms of Action: Proteomic analysis of tissues post-altrenogest exposure can map out signaling pathways and cellular processes affected by the compound. When combined with metabolomic data, this provides a more complete picture of the drug's mechanism of action. nih.gov

Systems Biology Modeling: Integrated multi-omics datasets can be used to build computational models that simulate the effects of altrenogest on biological systems. nih.gov This can help predict drug responses, identify potential points of intervention, and guide the development of new therapies. nih.gov

The table below summarizes potential biomarkers identified in recent metabolomics studies, which could be integrated into future multi-omics research.

Biomarker CategoryPotential Biomarkers Identified in Equine UrineResearch Application
Steroid Sulfates Estrone sulfate (B86663), Testosterone sulfate, 2-methoxyestradiol (B1684026) sulfate, Pregnenolone sulfate, Cortisol sulfateDifferentiating between oral and intramuscular administration routes of altrenogest. nih.govresearchgate.net
Metabolite Ratio Ratio of Altrenogest to Altrenogest sulfate (A/AS)Potential indicator of oral administration within the first 24 hours. researchgate.net

Development of Novel Isotope-Labeled Analogues for Specific Research Questions

While Altrenogest 19,19,20,21,21-d5 serves as an excellent internal standard for quantifying the parent drug, the development of new, specifically labeled analogues could answer more nuanced research questions. medchemexpress.com The synthesis of novel stable isotope-labeled compounds is a growing field aimed at creating highly sensitive and accurate measurement methods. google.com

Future research could focus on synthesizing altrenogest analogues with labels at different positions to:

Trace Metabolic Pathways: By placing isotopic labels on different parts of the altrenogest molecule, researchers can track how it is metabolized in the body. For instance, labeling the core steroid structure versus the allyl group could reveal which parts of the molecule are modified during biotransformation.

Investigate Receptor Binding and Dynamics: Isotope-labeled ligands are crucial for studying drug-receptor interactions. Novel analogues could be used in techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry-based proteomics to probe the binding site and understand the conformational changes induced in progestin receptors.

Quantify Specific Metabolites: Just as Altrenogest-d5 is used to quantify the parent compound, new labeled standards could be synthesized for its major metabolites. This would allow for more accurate pharmacokinetic modeling, moving beyond just the parent drug to include the full metabolic profile. researchgate.net

The development of such analogues requires sophisticated organic synthesis and would be invaluable for preclinical and clinical pharmacology, as well as for doping control analysis. google.comdtic.mil

Research into Long-Term Environmental Impact and Remediation Strategies

The widespread use of synthetic hormones like altrenogest in veterinary medicine raises concerns about their environmental fate and potential impact on wildlife. dvm360.comeuropa.eu As an endocrine disruptor, altrenogest and its metabolites can pose a risk to aquatic organisms even at low concentrations. europa.eunih.gov

Key areas for future research include:

Long-Term Ecosystem Monitoring: While some studies have examined the immediate environmental fate, long-term studies are needed to understand the chronic effects of low-level altrenogest exposure on fish, amphibian, and reptile populations. nih.gov Research has shown that other environmental estrogens can cause feminization in male fish, reproductive disorders, and skeletal abnormalities. nih.gov

Photodegradation and Bioactive Metabolites: Research has shown that altrenogest undergoes rapid and efficient direct photolysis in environmentally relevant conditions. acs.org However, this process can lead to the formation of photoisomers that are also biologically active and may have increased environmental persistence. acs.org Further investigation is needed to identify all major degradation products and assess their specific endocrine-disrupting potential.

Development of Remediation Technologies: There is a critical need for effective strategies to remove altrenogest and its metabolites from agricultural runoff and wastewater. Research could explore advanced oxidation processes, bioremediation using specific microbial strains, or phytoremediation to break down these compounds before they enter aquatic ecosystems.

Research AreaKey Findings / Future Focus
Environmental Fate Altrenogest undergoes rapid direct photolysis (half-life of ~25 seconds). acs.org
Ecological Risk As a potent progestin, altrenogest is a potential endocrine disruptor for wildlife. europa.eu
Remediation Limited specific remediation strategies currently exist for altrenogest.

Standardization of Analytical Protocols Across Research Laboratories

The reliability and comparability of scientific data hinge on the use of standardized and validated analytical methods. While Altrenogest-d5 is a tool for improving accuracy, the protocols for its use in sample extraction, cleanup, and instrumental analysis can vary significantly between laboratories.

Future efforts should be directed towards:

Inter-laboratory Comparison Studies: "Round-robin" tests, where identical samples are sent to multiple labs for analysis, are essential for assessing the reproducibility and robustness of different analytical methods. nih.gov Such studies can identify sources of variability and lead to the development of consensus protocols.

Development of Certified Reference Materials (CRMs): The availability of CRMs for both altrenogest and Altrenogest-d5 would provide a universal benchmark for instrument calibration and method validation, ensuring that results are traceable and comparable across the globe.

Harmonization of Methodologies: Promoting consensus on best practices for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters, and data analysis is crucial. researchgate.net This is particularly important in regulated fields like food safety and anti-doping, where analytical results must be legally defensible.

Standardization ensures that data generated in different studies—whether for pharmacokinetic analysis, environmental monitoring, or clinical research—can be confidently compared and integrated, ultimately accelerating scientific progress. nih.govresearchgate.net

Q & A

Q. What is the primary application of Altrenogest-d5 in veterinary reproductive studies?

Altrenogest-d5, a deuterated isotopologue of Altrenogest, is primarily used as an internal standard in quantitative mass spectrometry (LC-MS/MS) to ensure accurate measurement of endogenous Altrenogest levels in biological samples. Its deuterated structure minimizes interference with the analyte, improving precision in pharmacokinetic studies . For example, in estrus synchronization trials, researchers use it to validate recovery rates and correct for matrix effects in serum or plasma samples.

Q. How does Altrenogest-d5 differ structurally and functionally from non-deuterated Altrenogest?

The deuterium substitution at positions 19,19,20,21,21 enhances molecular stability without altering receptor binding affinity, making it ideal for tracer studies. While non-deuterated Altrenogest acts as a progestogen to suppress estrus in mares and sows, the deuterated form is metabolically inert and serves analytical purposes. Researchers must confirm isotopic purity (>98% deuterium enrichment) via high-resolution mass spectrometry (HRMS) to avoid cross-contamination in assays .

Q. What experimental protocols are recommended for synthesizing Altrenogest-d5?

Synthesis typically involves catalytic deuteration of the parent compound using deuterium gas and palladium catalysts. Critical steps include:

  • Purification via reverse-phase HPLC to isolate the deuterated product.
  • Validation using NMR (e.g., absence of protio peaks at δ 1.5–2.5 ppm) and isotopic ratio confirmation via HRMS.
  • Stability testing under storage conditions (e.g., −80°C in amber vials to prevent photodegradation) .

Advanced Research Questions

Q. How do isotope effects influence the pharmacokinetic profiling of Altrenogest-d5 compared to its non-deuterated counterpart?

Deuterium substitution can slightly alter metabolic stability due to the kinetic isotope effect (KIE). For instance, deuterated positions may slow oxidative metabolism by cytochrome P450 enzymes, leading to prolonged half-life in vitro. Researchers should:

  • Compare clearance rates in hepatic microsome assays.
  • Use compartmental modeling to adjust for isotopic divergence in vivo.
  • Cross-validate findings with radiolabeled analogs (e.g., ³H-Altrenogest) to resolve discrepancies .

Q. What methodological strategies resolve contradictions in estrus synchronization data from Altrenogest-d5 trials?

Discrepancies in outcomes (e.g., Table 1 in showing variable ovulation rates) often stem from differences in:

  • Dosage regimens : Optimal dosing varies by species (e.g., 0.044 mg/kg for mares vs. 15–20 mg/day for sows).
  • Sampling timelines : Plasma collection intervals must align with Altrenogest’s elimination half-life (12–24 hours).
  • Statistical models : Use mixed-effects models to account for inter-individual variability in hormone responsiveness .

Q. How can researchers optimize deuterium substitution positions to minimize isotopic interference in complex matrices?

Position-specific deuteration strategies depend on the compound’s metabolic pathway:

  • Prioritize deuteration at sites resistant to enzymatic cleavage (e.g., C19 and C21 in Altrenogest, which are less prone to hydroxylation).
  • Conduct in silico docking studies to predict deuterium’s impact on receptor binding.
  • Validate using collision-induced dissociation (CID) spectra to ensure diagnostic ions retain deuterium labels .

Methodological Best Practices

Q. What quality control measures are critical for Altrenogest-d5 in multi-center studies?

  • Batch consistency : Require certificates of analysis (CoA) with isotopic enrichment data.
  • Inter-laboratory calibration : Distribute reference standards to participating labs to harmonize LC-MS/MS parameters.
  • Blinded reanalysis : Randomly select 10% of samples for repeat testing to detect drift in instrument sensitivity .

Q. How should researchers address limited bioavailability data for Altrenogest-d5 in non-model species?

  • Use allometric scaling to extrapolate pharmacokinetic parameters from established models (e.g., equine to bovine).
  • Perform pilot studies with microdoses (1/100th of therapeutic dose) to assess preliminary absorption profiles.
  • Leverage physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution .

Data Presentation Guidelines

Q. Table 1. Critical Parameters for Altrenogest-d5 Validation

ParameterSpecificationMethod
Isotopic Purity≥98% D-enrichmentHRMS (Q-TOF)
Storage Stability≤5% degradation at −80°C over 12 monthsAccelerated aging
Matrix Effect±15% signal suppression/enhancementPost-column infusion
Lower Limit of Quantitation (LLOQ)0.1 ng/mLLC-MS/MS (MRM)

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